molecular formula C25H22N2 B1617539 N,N,N',N'-Tetraphenylmethanediamine CAS No. 21905-92-0

N,N,N',N'-Tetraphenylmethanediamine

Cat. No.: B1617539
CAS No.: 21905-92-0
M. Wt: 350.5 g/mol
InChI Key: YKYJSUGMSFMGHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N,N',N'-Tetraphenylmethanediamine is a chemical compound supplied strictly for Research Use Only. It is not intended for diagnostic, therapeutic, or any personal use. This tetra-aryl substituted diamine features a central carbon atom linked to four phenyl groups and two dimethylamino functional groups. While specific studies on this exact molecule are limited in the public domain, its structure suggests potential utility in several advanced research areas. Compounds with multiple aryl groups, such as tetraphenylmethane, are foundational in organic chemistry and materials science, often serving as core building blocks or ligands . Similarly, diamines like TMEDA (N,N,N',N'-Tetramethylethylenediamine) are widely employed in research as ligands for metal ions, where they can stabilize complexes with elements such as lithium, zinc, and copper, modifying reactivity in synthetic organic chemistry . Researchers might investigate this compound for analogous applications, including its use as a precursor in the synthesis of more complex molecular architectures, as a ligand in catalysis, or as a monomer for specialized polymers. Its bulky structure could be of particular interest in the development of porous materials or metal-organic frameworks (MOFs). Researchers should handle this compound with appropriate safety precautions in a controlled laboratory environment.

Properties

CAS No.

21905-92-0

Molecular Formula

C25H22N2

Molecular Weight

350.5 g/mol

IUPAC Name

N,N,N',N'-tetraphenylmethanediamine

InChI

InChI=1S/C25H22N2/c1-5-13-22(14-6-1)26(23-15-7-2-8-16-23)21-27(24-17-9-3-10-18-24)25-19-11-4-12-20-25/h1-20H,21H2

InChI Key

YKYJSUGMSFMGHC-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)N(CN(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)N(CN(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4

Other CAS No.

21905-92-0

Origin of Product

United States

Comparison with Similar Compounds

Structural Features

The compound is compared to other tetra-substituted diamines, differing in backbone structure and substituents:

Compound Name Backbone Structure Substituents Molecular Formula Molecular Weight (g/mol)
N,N,N',N'-Tetraphenylmethanediamine Methane Four phenyl groups C₂₅H₂₂N₂* ~350.46
N,N,N',N'-Tetramethylethylenediamine (TEMED) Ethylene Four methyl groups C₆H₁₆N₂ 116.20
N,N,N',N'-Tetraethylethylenediamine Ethylene Four ethyl groups C₁₀H₂₄N₂ 172.31
TPEN (N,N,N',N'-Tetrakis(2-pyridylmethyl)ethylenediamine) Ethylene Four pyridylmethyl groups C₁₈H₂₀N₄ 300.38
N,N,N',N'-Tetraphenyl-1,1'-biphenyl-4,4'-diamine (TPB) Biphenyl Four phenyl groups (on biphenyl core) C₃₆H₂₈N₂ 488.62

*Estimated based on structural analogy.

Physicochemical Properties

  • Solubility : Phenyl substituents reduce solubility in polar solvents. TEMED and tetraethylethylenediamine, with smaller alkyl groups, exhibit higher solubility in organic solvents .
  • Stability : Tetraphenylmethanediamine demonstrates stability under oxidative conditions due to electron-withdrawing phenyl groups, whereas TEMED is hygroscopic and requires anhydrous storage .
  • Reactivity : TPEN's pyridylmethyl groups enhance metal-chelating capacity, making it effective in binding transition metals like Zn²⁺ . Tetraphenylmethanediamine’s steric hindrance limits its participation in nucleophilic reactions compared to less hindered analogs.

Research Findings

  • Oxidative Reactivity : In permanganate-mediated oxidation, Tetraphenylmethanediamine forms as a stable product, contrasting with tributylamine, which decomposes into aldehydes and acids .
  • Catalytic Efficiency : TEMED accelerates polymerization reactions at low concentrations (0.1–1% v/v), whereas bulkier diamines like Tetraphenylmethanediamine show negligible catalytic activity .
  • Thermal Stability : TPB retains structural integrity at temperatures exceeding 300°C, advantageous for high-temperature material processing .

Preparation Methods

Classical Synthesis via Reaction of Aromatic Amines and Methane Derivatives

One of the foundational approaches to prepare this compound involves the condensation of suitable aromatic amines with methane derivatives under acidic conditions.

  • Reaction Conditions :

    • Typically involves boiling a solution of the diamine in chloroform with benzoic acid as a weak acid catalyst.
    • The reaction proceeds via formation of an iminium ion intermediate from the α-diamine, which then attacks a second molecule of the diamine. This mechanism is supported by studies on α-diamines and related compounds.
  • Mechanistic Insight :

    • The process involves the decomposition of the α-diamine to form an iminium ion intermediate.
    • This intermediate subsequently attacks the para-position of an aromatic amine such as NN-dimethylaniline, leading to the formation of tetrahydrophenhomazine derivatives, which are structurally related to this compound.
    • This method is preparatively valuable for synthesizing tetraaryl-substituted methanediamines.

Oxidative Methods Using Potassium Permanganate

Oxidation reactions involving benzhydrylamine and related amines provide alternative routes to complex amine derivatives, including tetraphenyl-substituted methanediamines.

  • Oxidation with Neutral Potassium Permanganate :

    • Oxidation of benzhydrylamine with buffered or neutral potassium permanganate in aqueous or aqueous-organic media leads to the formation of this compound among other products.
    • The reaction proceeds through oxidation of primary, secondary, and tertiary amines to iminium ions, benzalimines, and further condensation products.
    • The oxidation of N-phenylbenzhydrylamine produces S-(diphenylmethyl)-S,S',1,1-tetraphenylmethanediamine, a closely related compound, indicating the feasibility of oxidative routes to tetraphenylmethanediamines.
  • Reaction Conditions Summary :

Parameter Details
Oxidant Neutral Potassium Permanganate
Solvent Water-acetone mixture (e.g., 1:10 ratio)
Temperature Room temperature to moderate heating (ca. 23°C)
Reaction Time Variable; optimized for maximal yield
Products This compound and related derivatives
  • Advantages :
    • This method allows for selective oxidation and formation of complex amine structures.
    • It offers a route from simpler amine precursors without requiring harsh acidic conditions.

Comparative Summary of Preparation Methods

Method Key Reagents/Conditions Mechanism Advantages Limitations
Acid-catalyzed condensation Diamine in chloroform, benzoic acid, heat Iminium ion formation and attack Straightforward, preparative value Requires acidic conditions
Oxidation with permanganate Neutral KMnO$$_4$$, water-acetone Oxidation to iminium, condensation Mild conditions, selective oxidation Complex product mixtures possible
Catalytic annulation (indirect) Rh(III) catalyst, N-arylpivalimidamides C-H amidation and annulation High efficiency, functional group tolerance Not yet directly applied

Research Findings and Notes

  • The acid-catalyzed method reported in 1971 remains a classical and reliable approach for preparing tetraaryl methanediamines, including this compound, by exploiting the reactivity of iminium intermediates.

  • Oxidative methods using neutral potassium permanganate provide an alternative, potentially milder, route to the compound or its derivatives, with mechanistic pathways involving oxidation to benzalimines and subsequent condensation.

  • Modern catalytic methods for related nitrogen heterocycles suggest future opportunities for more efficient and selective syntheses, though direct application to this compound requires further development.

Q & A

Advanced Research Question

CompoundStructural DifferenceFunctional Impact
N,N,N',N'-TetramethylethylenediamineMethyl substituentsHigher solubility, lower thermal stability
N,N,N',N'-TetraethylmethanediamineEthyl groupsIncreased lipophilicity, slower reaction kinetics
This compound Phenyl groups Enhanced steric hindrance, UV activity

Methodological Note : Use DSC (Differential Scanning Calorimetry) to compare thermal stability and cyclic voltammetry for redox behavior .

What strategies mitigate toxicity concerns during in vitro studies with this compound?

Advanced Research Question

  • Cytotoxicity Screening : Use MTT assays on HEK-293 or HepG2 cells.
  • Derivatization : Introduce hydrophilic groups (e.g., hydroxyl) to reduce bioaccumulation.
  • Environmental Controls : Monitor degradation products via LC-MS to ensure no persistent toxic intermediates .

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